Ethyl 4-methyl-4-pentenoate
Overview
Description
Ethyl 4-methyl-4-pentenoate is an organic compound with the molecular formula C8H14O2. It is an olefin ester, characterized by the presence of both an ester functional group and an olefinic (alkene) bond. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Mechanism of Action
Target of Action
Ethyl 4-methyl-4-pentenoate is an olefin ester
Mode of Action
this compound undergoes iron carbonyl-promoted isomerization to α,β-unsaturated esters . This transformation can influence the compound’s interaction with its targets, potentially altering their function and leading to various downstream effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, factors such as temperature, pH, and the presence of other substances can affect the rate and extent of its isomerization to α,β-unsaturated esters . Furthermore, the compound’s flammability indicates that it should be handled and stored carefully to prevent accidents .
Biochemical Analysis
Biochemical Properties
It is known that it undergoes iron carbonyl-promoted isomerization to α,β-unsaturated esters . This suggests that Ethyl 4-methyl-4-pentenoate may interact with certain enzymes and proteins that facilitate this isomerization process .
Molecular Mechanism
The molecular mechanism of this compound involves its transformation into α,β-unsaturated esters through iron carbonyl-promoted isomerization . This suggests that it may bind to certain biomolecules and potentially influence enzyme activity and gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-methyl-4-pentenoate can be synthesized through the esterification of 4-methyl-4-pentenoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions ensures efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, basic or acidic catalysts.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Scientific Research Applications
Ethyl 4-methyl-4-pentenoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules through reactions such as isomerization and polymerization.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters and olefins.
Medicine: Research into potential pharmaceutical applications, including the synthesis of drug intermediates.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals due to its ester functionality.
Comparison with Similar Compounds
- Ethyl 2-methyl-4-pentenoate
- Methyl 4-pentenoate
- 4-Pentenoic acid
- 3-Methyl-4-pentenoic acid
Comparison: Ethyl 4-methyl-4-pentenoate is unique due to the presence of both an ester group and a methyl-substituted olefinic bond. This combination allows it to participate in a wider range of chemical reactions compared to similar compounds that may lack one of these functional groups. For example, ethyl 2-methyl-4-pentenoate has a similar structure but differs in the position of the methyl group, affecting its reactivity and applications.
Properties
IUPAC Name |
ethyl 4-methylpent-4-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-4-10-8(9)6-5-7(2)3/h2,4-6H2,1,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTBSPBUHUUTHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60392296 | |
Record name | Ethyl 4-methyl-4-pentenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60392296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4911-54-0 | |
Record name | Ethyl 4-methyl-4-pentenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60392296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-methyl-4-pentenoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of converting ethyl 4-methyl-4-pentenoate to its α,β-unsaturated ester isomer?
A1: While the provided research article [] focuses on the methodology of the isomerization process, the significance of generating α,β-unsaturated esters lies in their versatile reactivity. These compounds are valuable building blocks in organic synthesis. The presence of the conjugated double bond system makes them susceptible to various reactions, including nucleophilic additions, Diels-Alder reactions, and polymerization, making them useful intermediates for synthesizing more complex molecules.
Q2: How does the iron carbonyl catalyst improve the yield of the α,β-unsaturated ester compared to simple catalyzed isomerization?
A2: The research demonstrates that using Fe(CO)5 under UV irradiation or Fe(CO)3(cis-cyclooctene)2 as catalysts significantly enhances the yield of the α,β-unsaturated ester compared to simple catalyzed isomerization of this compound. [] This improvement is attributed to the dual role of the iron carbonyl complex:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.